

BPR1R024: A Technical Guide to its CSF1R Inhibitor Selectivity Profile

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Compound of Interest

Compound Name: BPR1R024

Cat. No.: B11928895

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **BPR1R024**, a potent and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to evaluate and potentially utilize **BPR1R024** in preclinical and clinical research.

Quantitative Selectivity Profile

BPR1R024 demonstrates high potency and selectivity for CSF1R. Its inhibitory activity has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC₅₀) values summarized in the table below.

Kinase	IC ₅₀ (nM)	Fold Selectivity vs. CSF1R
CSF1R	0.53	1
Aurora A (AURA)	>10,000	>18,868
Aurora B (AURB)	1,400	2,642

Table 1: In vitro inhibitory activity of **BPR1R024** against CSF1R and off-target kinases.^[1]

In addition to the kinases listed above, a broader screening of **BPR1R024** against a panel of 403 kinases was performed using the KINOMEscan® platform. The detailed results of this comprehensive screen are available in the supplementary information of the primary publication by Lee et al. (2021) in the Journal of Medicinal Chemistry.[2][3]

Experimental Methodologies

The following sections detail the experimental protocols used to determine the selectivity profile and cellular activity of **BPR1R024**.

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

A luminescent kinase assay, Kinase-Glo®, was utilized to determine the IC₅₀ values of **BPR1R024** against CSF1R, AURA, and AURB. This assay quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Representative Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing the purified kinase (CSF1R, AURA, or AURB), the appropriate substrate, and ATP at a concentration relevant for the specific kinase.
- **Compound Dilution:** Prepare a serial dilution of **BPR1R024** in DMSO and then dilute further in the reaction buffer.
- **Kinase Reaction:** Initiate the kinase reaction by adding the ATP solution to the wells of a 384-well plate containing the kinase and the diluted **BPR1R024** or DMSO control. Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- **Luminescence Detection:** Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **IC₅₀ Determination:** Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the **BPR1R024** concentration and fitting the data to a sigmoidal dose-response curve.

Broad Kinase Panel Screening (KINOMEScan®)

The KINOMEScan® platform, a competition binding assay, was employed to assess the selectivity of **BPR1R024** against a large panel of kinases.

General Methodology:

- **Assay Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are tagged with DNA, allowing for quantification via qPCR.
- **Assay Components:** The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound (**BPR1R024**).
- **Competition Assay:** **BPR1R024** is incubated with the kinase and the immobilized ligand.
- **Quantification:** The amount of kinase bound to the immobilized ligand is measured using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from **BPR1R024**.
- **Data Analysis:** The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.

M1 and M2 Macrophage Survival Assay

To assess the functional selectivity of **BPR1R024** on different macrophage subtypes, a cell-based viability assay was performed on bone marrow-derived macrophages (BMDMs) polarized to either the M1 (anti-tumor) or M2 (pro-tumor) phenotype.

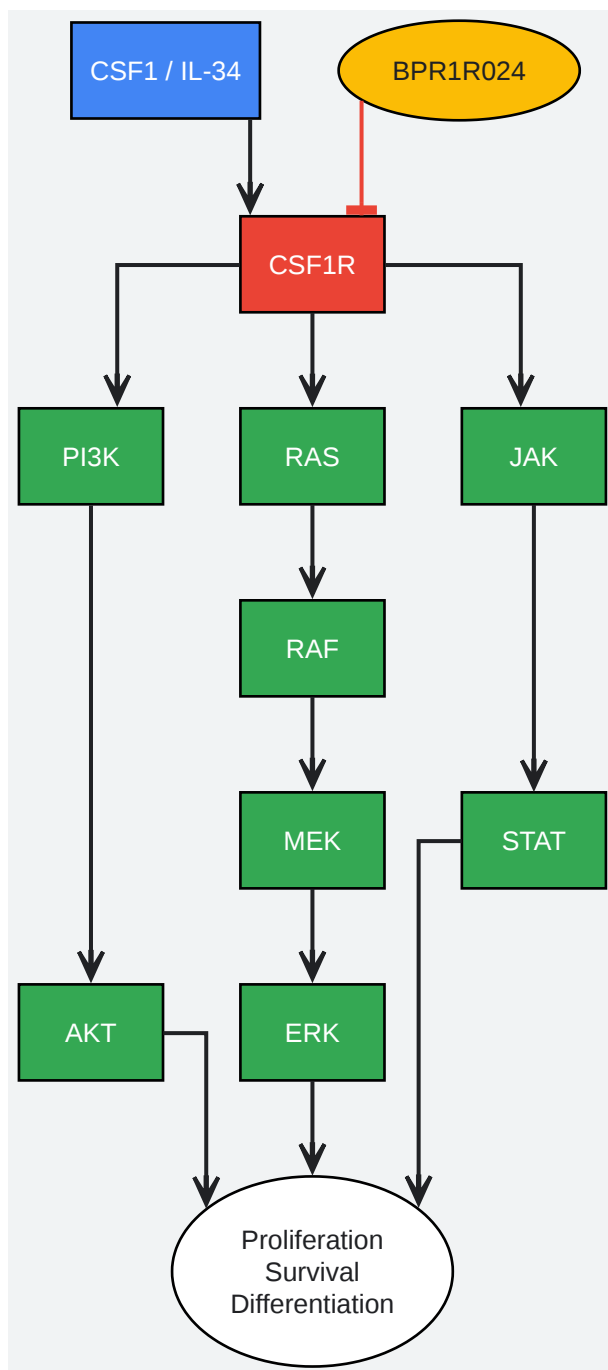
Protocol for BMDM Polarization and Viability Assay:

- **BMDM Isolation:** Isolate bone marrow cells from the femurs and tibias of mice.
- **M-CSF Differentiation:** Differentiate the bone marrow cells into macrophages by culturing them in the presence of macrophage colony-stimulating factor (M-CSF).
- **M1 and M2 Polarization:**

- M2 Polarization: Continue to culture the macrophages in the presence of M-CSF to maintain the M2-like phenotype.
- M1 Polarization: Treat the macrophages with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN- γ) to induce a pro-inflammatory M1 phenotype.
- **BPR1R024** Treatment: Treat the polarized M1 and M2 macrophages with increasing concentrations of **BPR1R024** for a specified period (e.g., 72 hours).
- Cell Viability Assessment: Determine cell viability using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.^{[4][5][6][7]}
- Data Analysis: Plot the percentage of viable cells against the **BPR1R024** concentration to determine its differential effect on M1 and M2 macrophage survival.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of **BPR1R024**.



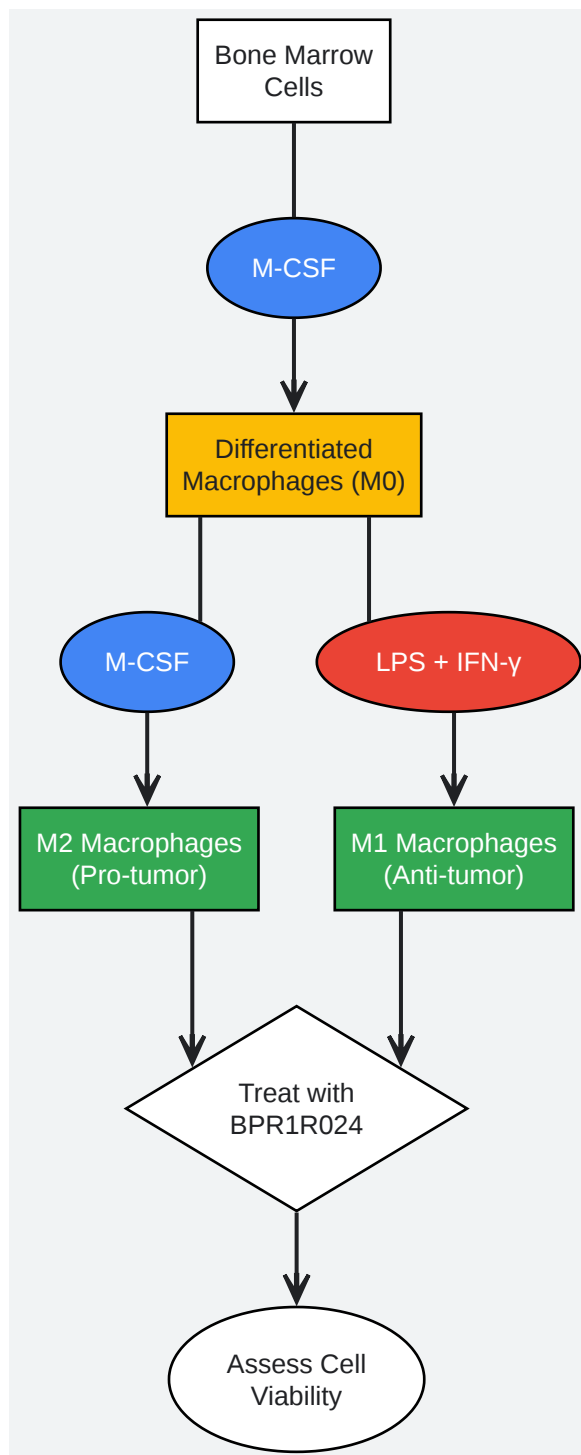
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Caption: CSF1R Signaling Pathway and Inhibition by **BPR1R024**.



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Caption: Workflow for In Vitro Kinase Inhibition Assay.

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Caption: Workflow for Macrophage Polarization and Viability Assay.

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